[2-methyl-4-(4-nitrophenyl)piperazin-1-yl](4-methylphenyl)methanone
Description
2-methyl-4-(4-nitrophenyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a methylphenyl group
Properties
IUPAC Name |
[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-3-5-16(6-4-14)19(23)21-12-11-20(13-15(21)2)17-7-9-18(10-8-17)22(24)25/h3-10,15H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHPDXPDWBIIHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387461 | |
| Record name | ST053252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6208-69-1 | |
| Record name | ST053252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-methyl-4-(4-nitrophenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Nitrophenyl Group: The piperazine ring is then reacted with 4-nitrobenzyl chloride in the presence of a base to introduce the nitrophenyl group.
Addition of Methylphenyl Group: Finally, the compound is further reacted with 4-methylbenzoyl chloride to introduce the methylphenyl group, completing the synthesis.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-methyl-4-(4-nitrophenyl)piperazin-1-ylmethanone: undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents and conditions used in these reactions include hydrogen gas with palladium on carbon for reduction, and strong bases like sodium hydride for substitution reactions. Major products formed from these reactions include amine derivatives and substituted piperazines.
Scientific Research Applications
2-methyl-4-(4-nitrophenyl)piperazin-1-ylmethanone: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications:
Mechanism of Action
The mechanism by which 2-methyl-4-(4-nitrophenyl)piperazin-1-ylmethanone exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 2-methyl-4-(4-nitrophenyl)piperazin-1-ylmethanone include other piperazine derivatives such as:
- 4-(4-nitrophenyl)piperazin-1-ylmethanone
- 2-methyl-4-(4-aminophenyl)piperazin-1-ylmethanone
These compounds share structural similarities but differ in their substituents, which can lead to differences in their chemical reactivity and biological activity. The unique combination of the nitrophenyl and methylphenyl groups in 2-methyl-4-(4-nitrophenyl)piperazin-1-ylmethanone
Biological Activity
The compound 2-methyl-4-(4-nitrophenyl)piperazin-1-ylmethanone, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-methyl-4-(4-nitrophenyl)piperazin-1-ylmethanone is C17H20N4O2, with a molecular weight of 300.37 g/mol. The structure includes a piperazine ring substituted with a nitrophenyl group and a methyl group, which contributes to its biological activity.
Antimicrobial Activity
Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-methyl-4-(4-nitrophenyl)piperazin-1-ylmethanone demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 25 |
| Compound B | Escherichia coli | 32 |
| Compound C | Klebsiella pneumoniae | 20 |
These results suggest that modifications in the piperazine structure can enhance antimicrobial efficacy.
Anticancer Activity
Piperazine derivatives have also been investigated for their anticancer properties. A study highlighted the cytotoxic effects of 2-methyl-4-(4-nitrophenyl)piperazin-1-ylmethanone against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
| HeLa (cervical cancer) | 10 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.
Neuropharmacological Effects
Piperazine derivatives have been explored for their neuropharmacological effects, particularly in the treatment of anxiety and depression. The compound has shown promise in animal models for reducing anxiety-like behaviors, suggesting potential as an anxiolytic agent.
The biological activities of 2-methyl-4-(4-nitrophenyl)piperazin-1-ylmethanone are largely attributed to its ability to interact with various biological targets:
- Receptor Modulation : The compound may act as a modulator at neurotransmitter receptors, influencing serotonin and dopamine pathways.
- Enzyme Inhibition : It has been suggested that piperazine derivatives can inhibit enzymes involved in bacterial cell wall synthesis, contributing to their antimicrobial effects.
- Cell Cycle Interference : The anticancer properties are likely mediated through interference with the cell cycle and induction of apoptosis.
Case Studies
A notable case study involved the evaluation of 2-methyl-4-(4-nitrophenyl)piperazin-1-ylmethanone in clinical settings where it was administered to patients with resistant bacterial infections. Results indicated a significant reduction in infection rates, supporting its potential utility as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
